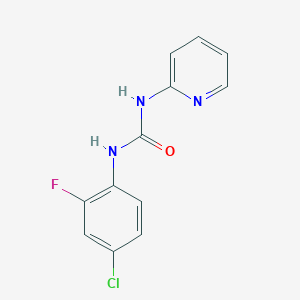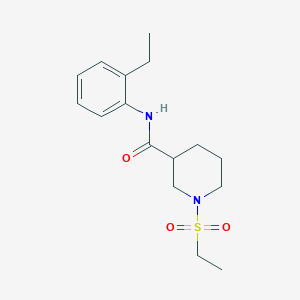![molecular formula C25H28N2O3 B4775410 4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE](/img/structure/B4775410.png)
4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE
Overview
Description
4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chromenone core, and an ethenylphenyl group
Preparation Methods
The synthesis of 4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with an ethenylphenyl group through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a carbonyl compound.
Chromenone Core Construction: The chromenone core is synthesized through a series of cyclization reactions, often starting from salicylaldehyde derivatives.
Coupling Reactions: The functionalized piperazine derivative is then coupled with the chromenone core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The chromenone core may also play a role in the compound’s biological activity by interacting with various enzymes and signaling pathways .
Comparison with Similar Compounds
Similar compounds include derivatives of piperazine and chromenone, such as:
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound shares the piperazine ring but differs in its functional groups and overall structure.
4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine: Another piperazine derivative with different substituents.
The uniqueness of 4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE lies in its combination of the piperazine ring, chromenone core, and ethenylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[4-[(4-ethenylphenyl)methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-3-19-5-7-20(8-6-19)17-26-11-13-27(14-12-26)18-21-15-25(28)30-24-10-9-22(29-4-2)16-23(21)24/h3,5-10,15-16H,1,4,11-14,17-18H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEDRBCAYMCRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4775327.png)

![methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4775331.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4775337.png)
![4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1-ETHYL-N~5~,N~5~-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4775351.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B4775357.png)
![3-methyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4775363.png)
![2-[3-(dimethylamino)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4775372.png)
![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4775375.png)


![1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4775406.png)
![1-METHYL-3-{[4-(2-METHYLBENZYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4775416.png)
![4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B4775426.png)
